Cycloheptylamine
CAS No.: 5452-35-7
Cat. No.: VC1571765
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5452-35-7 |
|---|---|
| Molecular Formula | C7H15N |
| Molecular Weight | 113.2 g/mol |
| IUPAC Name | cycloheptanamine |
| Standard InChI | InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2 |
| Standard InChI Key | VXVVUHQULXCUPF-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)N |
| Canonical SMILES | C1CCCC(CC1)N |
Introduction
Chemical Structure and Properties
Physical Properties
Cycloheptylamine possesses distinctive physical properties that influence its handling, storage, and application in laboratory and industrial settings. Its molecular formula is C₇H₁₅N with a molecular weight of 113.2007 g/mol . The compound features a seven-membered carbon ring with an amino group (-NH₂) attached, giving it its characteristic structure and reactivity .
Table 1: Physical Properties of Cycloheptylamine
At room temperature, cycloheptylamine exists as a liquid with a melting point of -17.00°C . Like other amines, it exhibits solubility in water due to the hydrogen bonding capabilities of the amino group . Its vapor density of 3.9 indicates that its vapor is heavier than air, which has implications for handling and safety considerations . The specific gravity of 0.890 suggests that it is less dense than water .
Chemical Properties
Cycloheptylamine demonstrates chemical behavior typical of primary amines while also exhibiting unique properties related to its seven-membered ring structure. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, making it basic and nucleophilic in nature . This characteristic enables cycloheptylamine to participate in various chemical reactions, including nucleophilic substitutions, condensation reactions, and acid-base interactions .
The basicity of cycloheptylamine allows it to readily accept protons from acids, forming ammonium salts. This property is crucial for many of its applications in organic synthesis, where it can serve as a base catalyst or a nucleophilic reagent . Additionally, the presence of the amino group makes cycloheptylamine capable of forming hydrogen bonds, contributing to its solubility in water and polar solvents.
The cyclic structure of cycloheptylamine influences its conformational behavior and reactivity. The seven-membered ring can adopt different conformations, which may affect the accessibility and reactivity of the amino group in various chemical transformations . This conformational flexibility distinguishes cycloheptylamine from smaller or larger cyclic amines and contributes to its unique reactivity profile.
Recent Research and Developments
Recent scientific research has expanded our understanding of cycloheptylamine and its derivatives, particularly in the context of synthetic methodology development and potential pharmaceutical applications. One notable advancement is the enantioselective synthesis of cycloheptyl β-fluoroamines, which represents a significant contribution to the field of fluorine chemistry .
Researchers have developed a synthetic approach that combines the enantioselective aza-Henry reaction with ring-closing metathesis to construct seven-membered carbocyclic β-fluoroamines . This method provides access to both cis- and trans-configurations of these compounds with high enantiomeric excess, which is crucial for pharmaceutical applications where stereochemistry often influences biological activity .
The synthetic route involves the formation of a carbon-carbon bond through an aza-Henry addition, followed by ring-closing metathesis using Grubbs II catalyst to construct the cycloheptene carbocycle . This approach yielded a single cycloheptene isomer with 94% yield, demonstrating the efficiency and selectivity of the method . The relative stereochemistry was confirmed through advanced NMR experiments, including HSQC, HMBC, and 1H-1H NOESY analyses .
This research addresses a significant gap in synthetic methodology, as the preparation of seven-membered carbocyclic β-fluoroamines has traditionally been challenging . The development of this efficient synthetic route opens new possibilities for the exploration of these compounds in medicinal chemistry and drug discovery.
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